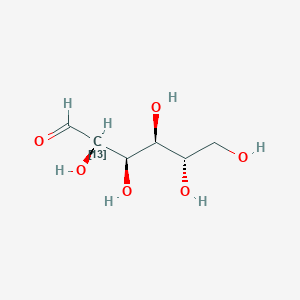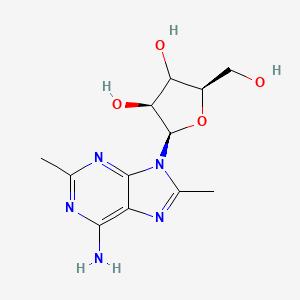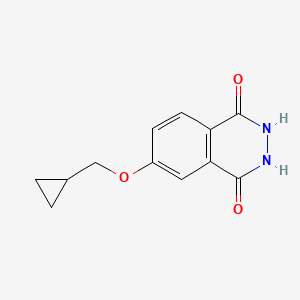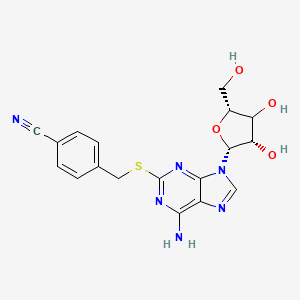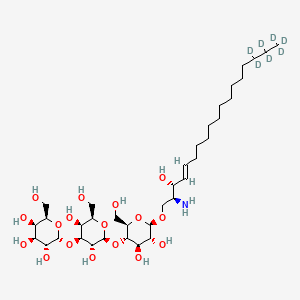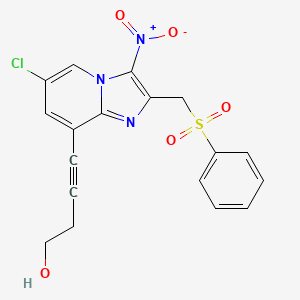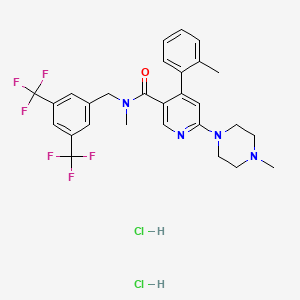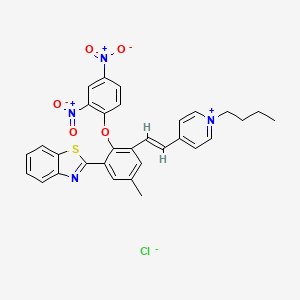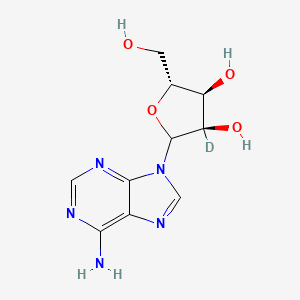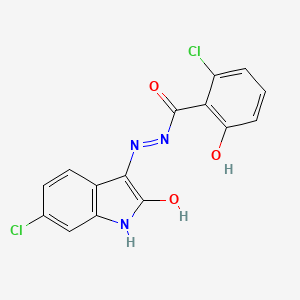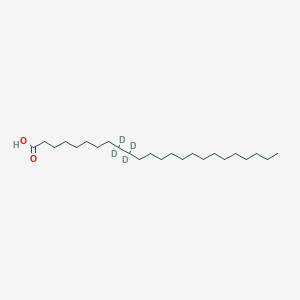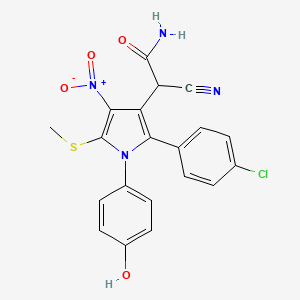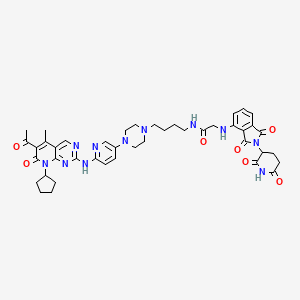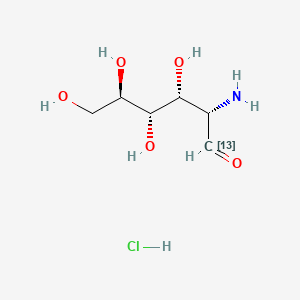
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) is a stereoisomeric compound with a specific configuration of its carbon atoms. This compound is a derivative of a hexose sugar, where the amino group replaces one of the hydroxyl groups, and it is labeled with carbon-13 isotope. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a hexose sugar, such as D-mannose.
Isotopic Labeling: The carbon-13 isotope is introduced into the hexose sugar through a specific labeling process.
Amination: The hydroxyl group at the second carbon position is replaced with an amino group through a reductive amination process.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce the hexose sugar.
Chemical Modification: Introducing the carbon-13 isotope and performing the amination reaction.
Purification: Using crystallization and chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and isotopic labeling through analytical methods such as NMR and mass spectrometry.
化学反应分析
Types of Reactions
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of ketohexose derivatives.
Reduction: Formation of hexitol derivatives.
Substitution: Formation of N-substituted derivatives with different functional groups.
科学研究应用
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Utilized in metabolic studies to trace the pathways of hexose sugars in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.
作用机制
The mechanism of action of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
Pathways: The compound participates in glycolysis and the pentose phosphate pathway, influencing the metabolic flux and energy production in cells.
相似化合物的比较
Similar Compounds
D-Mannosamine hydrochloride: Similar structure but without the carbon-13 labeling.
N-Acetyl-D-glucosamine: An amino sugar with an acetyl group instead of a free amino group.
D-Glucosamine hydrochloride: Another amino sugar with a different stereochemistry.
Uniqueness
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) is unique due to its specific stereochemistry and isotopic labeling, making it a valuable tool in research for tracing metabolic pathways and studying molecular interactions.
属性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1/i1+1; |
InChI 键 |
CBOJBBMQJBVCMW-PZCLFLGISA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)N)O)O)O)O.Cl |
规范 SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


